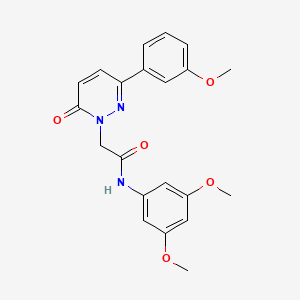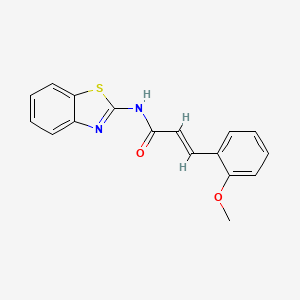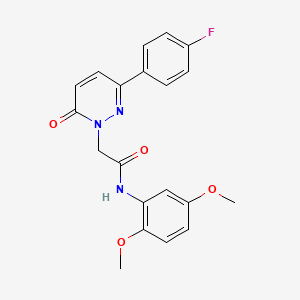![molecular formula C16H32N4O2 B5666735 1,1'-Piperazine-1,4-diylbis[2-(diethylamino)ethanone]](/img/structure/B5666735.png)
1,1'-Piperazine-1,4-diylbis[2-(diethylamino)ethanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] is a synthetic organic compound with the molecular formula C16H32N4O2 This compound is characterized by the presence of a piperazine ring linked to two diethylaminoethanone groups
Preparation Methods
The synthesis of 1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] typically involves the reaction of piperazine with diethylaminoethanone derivatives. One common method involves the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Materials Science: The compound is utilized in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding, aiding in the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into .
Comparison with Similar Compounds
1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] can be compared with other piperazine derivatives, such as:
1,1’-Piperazine-1,4-diylbis[2-chloroethanone]: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
1,1’-Piperazine-1,4-diylbis[2-(1-naphthyl)ethanone]: This derivative includes naphthyl groups, which impart unique electronic and steric characteristics.
Properties
IUPAC Name |
2-(diethylamino)-1-[4-[2-(diethylamino)acetyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O2/c1-5-17(6-2)13-15(21)19-9-11-20(12-10-19)16(22)14-18(7-3)8-4/h5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFCGNGILAVAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCN(CC1)C(=O)CN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[(1-morpholin-4-ylcyclopentyl)methyl]pyrimidin-2-amine](/img/structure/B5666652.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5666660.png)
![1-[1-methyl-5-[[(1R,5R)-3-(pyrazine-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]pyrrol-3-yl]ethanone](/img/structure/B5666665.png)
![6-ethyl-N-{3-[(1-methylpiperidin-4-yl)oxy]propyl}pyrimidin-4-amine](/img/structure/B5666670.png)
![2-{1-methyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5666672.png)
![1-[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N-methylmethanamine](/img/structure/B5666693.png)

![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5666700.png)
![[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B5666709.png)


![6-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5666731.png)
![1-[3-(1H-tetrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5666744.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B5666751.png)
